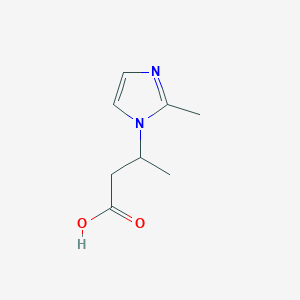

3-(2-methyl-1H-imidazol-1-yl)butanoic acid

Description

Significance of the Imidazole (B134444) Scaffold in Medicinal Chemistry and Biologically Active Molecules

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental structural motif found in numerous biologically active molecules and natural products. bohrium.comdntb.gov.ua Its prevalence is attributed to its unique physicochemical properties. The imidazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base, which can be crucial for its interaction with biological targets. humanjournals.com Furthermore, its aromatic nature and ability to participate in hydrogen bonding and coordination with metal ions contribute to its versatile binding capabilities with various enzymes and receptors. bohrium.com

This structural versatility has led to the incorporation of the imidazole scaffold in a wide array of approved drugs with diverse therapeutic applications, including antifungal agents (e.g., ketoconazole), anticancer drugs, and antibiotics. scialert.net The 2-methylimidazole (B133640) derivative, in particular, serves as a precursor to several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections. wikipedia.org Research has shown that N-alkylation of 2-methylimidazole can lead to compounds with significant antibacterial activity. nih.gov

Table 1: Examples of Biologically Active Imidazole-Containing Compounds

| Compound | Therapeutic Class | Significance of Imidazole Ring |

| Histidine | Amino Acid | Essential for various biological processes, precursor to histamine. bohrium.com |

| Theophylline | Bronchodilator | The fused imidazole ring is crucial for its pharmacological activity. |

| Metronidazole | Antibiotic | A nitroimidazole effective against anaerobic bacteria and protozoa. wikipedia.org |

| Cimetidine | H2 Receptor Antagonist | An early example of rational drug design featuring an imidazole ring. dntb.gov.ua |

| Clotrimazole | Antifungal | The imidazole moiety is key to its mechanism of action. |

Overview of the Butanoic Acid Moiety in Pharmaceutical Research and Design

The butanoic acid moiety, a four-carbon carboxylic acid, is another significant functional group in pharmaceutical sciences. Its presence can influence a molecule's pharmacokinetic properties, such as solubility, absorption, and metabolism. Carboxylic acids are known to interact with biological targets through hydrogen bonding and ionic interactions.

In drug design, the butanoic acid chain can act as a flexible linker or a pharmacophoric element. For instance, derivatives of butanoic acid are being explored for their potential in treating a variety of conditions. The introduction of a carboxylic acid group can also provide a handle for further chemical modifications, such as esterification to create prodrugs with improved bioavailability. A patent describes a one-pot synthesis for 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate for the synthesis of Zilpaterol, highlighting the industrial relevance of such structures. justia.com

Chemical Classification and Research Context of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid within Imidazole-Butanoic Acid Analogues

This compound belongs to the class of N-substituted imidazole carboxylic acids. Specifically, it is an N-alkylated derivative of 2-methylimidazole where the alkyl substituent is a butanoic acid chain attached at the 3-position.

The research context for this compound lies at the intersection of studies on imidazole-based therapeutics and the exploration of short-chain fatty acid derivatives in pharmacology. While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the investigation of its analogues provides a framework for its potential significance. For example, the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid has been described as a mitochondria-targeted prodrug of an antioxidant. nih.gov This suggests that imidazole-alkanoic acid structures are being explored for targeted drug delivery.

The synthesis of such compounds generally involves the N-alkylation of the imidazole ring. A common method is the reaction of the imidazole derivative with a haloalkanoic acid or its ester in the presence of a base. nih.gov For instance, the synthesis of N-alkylated imidazole derivatives has been carried out to develop effective antibacterial agents. nih.govresearchgate.net A patent for preparing 1-alkylimidazoles describes reacting the imidazole with an alkyl halide. google.com These general synthetic strategies would likely be applicable to the preparation of this compound.

The biological evaluation of related imidazole derivatives has revealed a broad spectrum of activities, including antimicrobial and anticancer properties. nih.govmdpi.com Therefore, it is plausible that this compound could be a subject of interest in screening programs for new therapeutic agents.

Table 2: Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 168.08987722 g/mol |

| Monoisotopic Mass | 168.08987722 g/mol |

| Topological Polar Surface Area | 51.5 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 201 |

Note: The data in this table is based on computational predictions and has not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(5-8(11)12)10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZTXWPXVXFETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389231 | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98009-61-1 | |

| Record name | β,2-Dimethyl-1H-imidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98009-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Biological Activity and Molecular Mechanisms for Imidazole Butanoic Acid Derivatives

In Vitro Pharmacological Profiling and Target Identification

The initial stages of drug discovery for imidazole-butanoic acid derivatives involve extensive in vitro testing to identify their biological targets and elucidate their mechanisms of action at the molecular level.

Imidazole (B134444) derivatives have been widely evaluated for their ability to inhibit various enzymes implicated in disease pathways.

Topoisomerases: DNA topoisomerases are critical enzymes in DNA replication and are established targets for anticancer drugs. Certain imidazole-containing compounds have been identified as potent inhibitors of these enzymes. For instance, imidazo[1,2-a]quinoxaline (B3349733) derivatives have been found to act as dual inhibitors of human topoisomerases I and II, exhibiting anticancer potential in lung, colon, and breast cancer cell lines with IC50 values below 4.5 µM. Similarly, other novel 1H-benzo[d]imidazole derivatives have shown inhibitory activity against human topoisomerase I, with one compound demonstrating an IC50 of 16 μM. The introduction of an imidazole ring into other bioactive skeletons is a strategy used to improve water solubility and efficacy, leading to compounds with potent topoisomerase inhibitory activity.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and survival, making it a target for cancer therapy. TAE-226 is an example of an imidazole-based FAK inhibitor that has demonstrated potent anti-proliferative effects in vitro. A series of related imidazole derivatives displayed IC50 values in the range of 10⁻⁷–10⁻⁸ M against FAK.

CYP26A1: The cytochrome P450 enzyme CYP26A1 is responsible for metabolizing all-trans retinoic acid (ATRA), a key signaling molecule. Inhibiting this enzyme can enhance the therapeutic effects of ATRA. Novel imidazole derivatives, such as amide imidazole compounds and imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, have been developed as potent and selective inhibitors of CYP26A1. researchgate.netrsc.org Antifungal agents like ketoconazole, which contain an imidazole moiety, are known inhibitors of CYP26 enzymes. researchgate.net Studies on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles, which are structurally related to imidazole derivatives, also showed CYP26A1 inhibitory activity, with IC50 values comparable to the known inhibitor liarozole (B1683768) (7 μM).

Insulin-Degrading Enzyme (IDE): IDE is a zinc metalloprotease involved in the degradation of insulin (B600854) and amyloid-beta peptide. While direct inhibition by 3-(2-methyl-1H-imidazol-1-yl)butanoic acid has not been detailed, a series of related imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids were found to be substrate-dependent modulators of IDE's activity on amyloid-β hydrolysis.

| Enzyme Target | Derivative Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Topoisomerase I & II | Imidazo[1,2-a]quinoxalines | < 4.5 µM | nih.gov |

| Topoisomerase I | 1H-Benzo[d]imidazole derivative (12b) | 16 µM | nih.gov |

| Focal Adhesion Kinase (FAK) | Imidazole derivatives | 10⁻⁷–10⁻⁸ M | semanticscholar.org |

| CYP26A1 | Amide imidazole derivatives | Potent Inhibition | researchgate.net |

| CYP26A1 | 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles | 4.5 - 7 µM | researchgate.net |

| Insulin-Degrading Enzyme (IDE) | Imidazole-derived acetic acids | Modulatory Activity | nih.gov |

The interaction of imidazole-butanoic acid derivatives with various cell surface and intracellular receptors is a key aspect of their pharmacological profiling.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The imidazole scaffold is present in compounds designed to modulate neurotransmitter systems. Arylpiperazine-substituted imidazole derivatives have shown a high affinity for both serotonin (5-HT1A, 5-HT7) and dopamine (D2) receptors. A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were evaluated for their affinity to dopamine D2 and D3 receptors. One compound in this series, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, displayed a D3 receptor affinity (Ki) of 21 nM with a 7-fold selectivity over the D2 receptor. Further studies have confirmed that various imidazole derivatives can bind to D2 and 5-HT2A receptors, indicating their potential as modulators of these CNS targets.

Integrins: While integrins are a known target for various therapeutic agents, literature specifically detailing the affinity and selectivity of this compound or its direct derivatives for integrins such as αvβ6 is not readily available in the reviewed sources. The development of inhibitors for αvβ6 has primarily focused on peptidomimetic and other non-peptidic small molecules. nih.gov

| Receptor Target | Derivative Class | Reported Affinity (Ki / IC50) | Reference |

|---|---|---|---|

| Dopamine D3 | 2-(aminomethyl)imidazole derivative (5i) | 21 nM (Ki) | |

| Serotonin 5-HT1A / 5-HT7 | Arylpiperazinylalkyl purine-2,4-diones | High Affinity | |

| Dopamine D2 | Arylpiperazinylalkyl purine-2,4-diones | High Affinity | |

| Serotonin 5-HT2A/2C | Arylpiperazine derivatives | Promising IC50 values |

Cell-based assays provide crucial information on the functional consequences of enzyme or receptor interactions, including effects on cell viability, growth, and inflammatory responses.

Antiproliferative Activity: A significant body of research has focused on the antiproliferative effects of imidazole derivatives against various cancer cell lines. Compounds have been tested on lines including MDA-MB-231 (breast), A549 (lung), HT29 (colon), and HL-60 (leukemia). For example, certain 1-substituted-2-aryl imidazoles showed potent antiproliferative activities with IC50 values in the 80–1000 nM range. Imidazole-4,5-dicarboxamide derivatives demonstrated concentration-dependent inhibition of DNA synthesis in HL-60 cells. The antiproliferative effect of some imidazole derivatives has been linked to the induction of apoptosis and the downregulation of pathways like Wnt/β-catenin.

Antimicrobial Activity: The imidazole core is a well-established pharmacophore in antimicrobial agents. Novel synthesized imidazole derivatives have demonstrated inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanism of action can involve the disruption of the bacterial cell wall, interference with DNA replication, or inhibition of protein synthesis. Imidazole compounds are also noted for their antifungal properties against pathogens like Candida species.

Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating inflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is linked to numerous inflammatory diseases. Benzimidazole derivatives have been identified as inhibitors of the NLRP3 inflammasome. For example, the compound 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (Fc11a-2) was shown to suppress the activation of the NLRP3 inflammasome by inhibiting the cleavage of pro-caspase-1 and subsequent maturation of IL-1β. Other synthesized benzo[d]imidazole analogues also exhibited moderate, dose-dependent inhibition of IL-1β production.

| Assay Type | Cell Line / Organism | Derivative Class | Observed Effect | Reference |

|---|---|---|---|---|

| Antiproliferative | Various Cancer Cell Lines | 1-substituted-2-aryl imidazoles | IC50 values in 80-1000 nM range | |

| Antiproliferative | HL-60 (Leukemia) | Imidazole-4,5-dicarboxamides | Inhibition of DNA synthesis | |

| Antimicrobial | S. aureus, E. coli | Novel imidazole derivatives | Inhibition of bacterial growth | |

| Inflammasome Inhibition | Peritoneal Macrophages | Benzimidazole derivative (Fc11a-2) | Inhibition of NLRP3 activation and IL-1β release |

Preclinical Investigations of Biological Effects in Model Systems

Following in vitro characterization, promising imidazole-butanoic acid derivatives are advanced to preclinical animal models to assess their biological effects in vivo.

The imidazole scaffold can be incorporated into molecules designed for diagnostic imaging. A novel radiotracer, 99mTc-1-hydroxy-5-(2-butyl-1H-imidazol-1-yl)pentane-1,1-diyldiphosphonic acid (99mTc-BIPeDP), was designed and prepared as a bone imaging agent. Biodistribution studies in mice demonstrated high specificity for the skeleton, with a maximum uptake of 17.30% of the injected dose per gram of tissue at 60 minutes post-injection. The compound showed rapid blood clearance, allowing for excellent, clear images to be obtained via single photon emission computed tomography (SPECT) at 1-hour post-injection, suggesting its potential as a promising agent for bone scanning.

A substantial area of investigation for imidazole derivatives has been their potential as anticonvulsant agents. Numerous studies have utilized preclinical rodent models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate efficacy.

In the MES model, which is indicative of activity against generalized tonic-clonic seizures, various imidazole derivatives have shown protective effects.

The scPTZ model, used to identify agents effective against absence seizures, has also been a key screening tool. Several novel imidazolidindione and tetra-substituted imidazole derivatives showed excellent activity in the PTZ-induced seizure model, with some compounds demonstrating higher activity than the reference drug valproate sodium.

Arylsemicarbazones incorporating an imidazole moiety also exhibited significant anticonvulsant activity, primarily in the scPTZ screen, with one compound providing 100% protection at a dose of 636 μmol/kg.

These preclinical studies highlight the promise of the imidazole scaffold in developing new central nervous system agents.

Investigation of Antitubercular Activities

Currently, there is no available data from preclinical studies investigating the in vitro or in vivo antitubercular activity of this compound. Standard metrics used to evaluate the efficacy of potential antitubercular agents, such as the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, have not been reported for this specific compound.

While broader research has highlighted the potential of the imidazole scaffold in developing new antitubercular drugs, the specific structural modifications present in this compound have not been explored in this context within the public domain.

Elucidation of Molecular Mechanisms of Action

Consistent with the lack of activity data, the molecular mechanisms through which this compound might exert an antitubercular effect have not been elucidated. Research into the molecular targets of other imidazole-based antitubercular agents has identified various potential pathways, including the inhibition of crucial enzymes involved in mycobacterial cell wall synthesis, such as InhA. However, without specific studies on this compound, any proposed mechanism would be purely speculative.

The absence of published research on this specific compound underscores a gap in the exploration of all potential imidazole derivatives for antitubercular applications. Further investigation would be necessary to determine if this compound holds any promise as a future therapeutic agent against tuberculosis.

Structure Activity Relationships Sar of Imidazole Butanoic Acid Systems

Identification of Key Pharmacophoric Elements

The fundamental pharmacophore of imidazole-butanoic acid systems consists of two critical components: the imidazole (B134444) ring and the butanoic acid side chain. The imidazole ring, an aromatic heterocycle containing two nitrogen atoms, is a versatile pharmacophoric group due to its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and participate in metal coordination. nih.govnih.gov The nitrogen atoms at positions 1 and 3 are crucial for interaction with biological targets. researchgate.net The electronic properties of the imidazole ring can be modulated by substituents, which in turn influences its binding affinity. researchgate.net

The butanoic acid moiety provides a crucial acidic functional group, the carboxylic acid, which is often involved in key ionic interactions with receptors. nih.gov This group is a common feature in many biologically active compounds and can act as a bioisostere for other functional groups like tetrazoles. nih.gov The length and flexibility of the butanoic acid chain also play a significant role in positioning the carboxylic acid group for optimal interaction with its target.

Influence of Imidazole Ring Substitutions on Activity

Substitutions on the imidazole ring can significantly impact the biological activity of the compound. In the case of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, the methyl group at the 2-position of the imidazole ring is of particular importance. The presence of a methyl group at this position can influence the compound's steric and electronic properties. researchgate.net For instance, the methyl group can enhance binding affinity through hydrophobic interactions with the target protein.

Studies on related imidazole derivatives have shown that the nature and position of the substituent on the imidazole ring are critical for activity. For example, in a series of imidazole-5-carboxylic acid derivatives acting as angiotensin II receptor antagonists, the substituents on the imidazole ring were found to be crucial for their antihypertensive activity. nih.gov Similarly, in a series of 2-nitroimidazole (B3424786) derivatives, the position of the nitro group had a profound effect on their biological activity. nih.gov

The following table summarizes the influence of imidazole ring substitutions on the activity of various imidazole derivatives, providing insights into the potential role of the 2-methyl group in the target compound.

| Compound Class | Substitution on Imidazole Ring | Effect on Biological Activity |

| Imidazole-5-carboxylic acid derivatives | Various aryl and alkyl groups | Modulates angiotensin II receptor antagonist activity nih.gov |

| 2-Nitroimidazole derivatives | Nitro group at position 2 | Confers specific biological properties nih.gov |

| 1-Alkylimidazole derivatives | Alkyl chain length | Influences antifungal and cytotoxic activity researchgate.net |

Role of the Butanoic Acid Chain and its Modifications

The butanoic acid chain in this compound is a key determinant of its pharmacokinetic and pharmacodynamic properties. The carboxylic acid group at the terminus of the chain is a primary site for ionic interactions with biological targets. nih.gov The length of the alkyl chain is also critical; for instance, studies on propionic acid derivatives have shown that modifications to the chain length can significantly alter biological activity. arabjchem.org

The flexibility of the butanoic acid chain allows the molecule to adopt different conformations, which can be crucial for fitting into a binding pocket. Modifications to the chain, such as the introduction of double bonds or additional functional groups, can alter this flexibility and introduce new interaction points. For example, the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and its acrylic acid analogue highlights how modifications to the side chain can be used to develop targeted prodrugs. nih.gov

The table below illustrates the effect of modifications to the acid side chain on the activity of related compounds.

| Compound | Modification to the Acid Chain | Observed Effect |

| Indole-5-propanoic acid derivatives | Introduction of various aryl groups | Potent GPR40 agonistic activity nih.gov |

| 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | Conversion to acrylic acid analogue | Development of mitochondria-targeted prodrugs nih.gov |

| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Optimization of the methyl ester to an amide or oxadiazole | Improved activity and pharmacokinetic properties nih.gov |

Stereochemical Considerations and Diastereoselective Synthesis Impact on Biological Profile

The butanoic acid chain in this compound is attached to the imidazole ring at the 3-position of the butanoic acid, creating a chiral center. Therefore, this compound can exist as two enantiomers, (R)-3-(2-methyl-1H-imidazol-1-yl)butanoic acid and (S)-3-(2-methyl-1H-imidazol-1-yl)butanoic acid. The stereochemistry at this chiral center can have a profound impact on the biological activity of the compound, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors. nih.gov

Studies on optically active antifungal azoles have demonstrated that the stereochemistry of the molecule is a critical determinant of its biological activity. In a series of 3-azolyl-2-(substituted phenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanols, the different stereoisomers exhibited significantly different in vitro and in vivo antifungal activities. nih.gov This highlights the importance of controlling the stereochemistry during synthesis.

Diastereoselective synthesis is a crucial strategy for obtaining stereochemically pure compounds, which is essential for evaluating the biological activity of individual stereoisomers and for developing potent and selective drugs. The synthesis of optically active compounds often involves the use of chiral catalysts or starting materials to control the formation of the desired stereoisomer.

Systematic Analysis of Structure-Activity Patterns for Target-Oriented Design

A systematic analysis of the structure-activity relationships of imidazole-butanoic acid systems is essential for the rational design of new and more potent compounds. By understanding how different structural modifications affect biological activity, it is possible to design molecules with improved efficacy, selectivity, and pharmacokinetic properties. mdpi.com

The key structural features that can be systematically modified include:

Substituents on the imidazole ring: Introducing different substituents at various positions on the imidazole ring can modulate the electronic and steric properties of the molecule, leading to enhanced binding affinity and selectivity. nih.gov

Modifications of the butanoic acid chain: Altering the length, rigidity, and functional groups of the butanoic acid chain can optimize the interaction with the target and improve the pharmacokinetic profile of the compound. arabjchem.org

Stereochemistry: The synthesis and evaluation of individual stereoisomers are crucial for identifying the most active and selective enantiomer. nih.gov

Quantitative structure-activity relationship (QSAR) studies can be employed to develop predictive models that correlate the structural features of the compounds with their biological activity. nih.govrjptonline.org These models can then be used to guide the design of new compounds with desired properties. Molecular docking studies can also provide insights into the binding modes of these compounds with their biological targets, further aiding in the design of more potent inhibitors. nih.gov

The following table provides a framework for the target-oriented design of novel imidazole-butanoic acid derivatives.

| Molecular Component | Design Strategy | Desired Outcome |

| Imidazole Ring | Introduction of electron-withdrawing or -donating groups | Enhanced binding affinity and selectivity |

| 2-Methyl Group | Replacement with other alkyl or aryl groups | Exploration of hydrophobic interactions |

| Butanoic Acid Chain | Variation of chain length and introduction of conformational constraints | Optimization of positioning and improved pharmacokinetics |

| Carboxylic Acid Group | Bioisosteric replacement (e.g., with a tetrazole) | Improved oral bioavailability and metabolic stability nih.gov |

| Stereocenter | Enantioselective synthesis and separation of isomers | Identification of the more potent enantiomer |

By systematically exploring these structural modifications and utilizing computational tools, it is possible to design and synthesize novel imidazole-butanoic acid derivatives with optimized biological profiles for specific therapeutic targets.

Computational and Theoretical Studies in Research and Design

Molecular Docking and Ligand-Protein Interaction Modeling for Mechanistic Insights

While specific molecular docking studies featuring 3-(2-methyl-1H-imidazol-1-yl)butanoic acid have not been identified in published research, this technique is fundamental for predicting how the compound might interact with a biological target. Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This modeling provides crucial mechanistic insights by identifying key binding modes and intermolecular interactions.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results can reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the target's active site. jbcpm.comresearchgate.net For instance, the imidazole (B134444) ring of the compound could act as a hydrogen bond acceptor or donor, while the butanoic acid moiety could form salt bridges or hydrogen bonds with receptor residues. These simulations are pivotal in the early stages of drug design, helping to prioritize compounds for synthesis and biological testing. nih.gov

Illustrative Example of Molecular Docking Results:

The following table represents a hypothetical outcome of a docking study of this compound against a protein kinase, illustrating the type of data generated.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity | -8.5 kcal/mol | LYS72, GLU91 | Hydrogen Bond, Salt Bridge |

| Estimated Ki | 1.5 µM | VAL57, LEU148 | Hydrophobic Interaction |

| Ligand Efficiency | 0.45 | ASP165 | Hydrogen Bond |

Note: This data is illustrative and not based on experimental results.

Quantum Mechanical and Molecular Dynamics Simulations for Conformational Analysis

Specific studies employing quantum mechanical (QM) or molecular dynamics (MD) simulations for the conformational analysis of this compound are not available in the current body of literature. However, these methods are powerful tools for understanding the flexibility and dynamic behavior of molecules.

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing a detailed view of conformational changes and stability. researchgate.net By simulating the molecule in a relevant environment (e.g., water), MD can reveal its stable conformations, the flexibility of its different parts, and how it might adapt its shape upon binding to a receptor. nih.gov Key metrics such as the root-mean-square deviation (RMSD) are used to assess the stability of the simulation over time. researchgate.netajchem-a.com

Quantum Mechanical (QM) calculations offer a highly accurate description of the electronic structure of a molecule. These methods can be used to calculate properties like molecular orbital energies, partial charges, and the energies of different conformations, providing a deeper understanding of the molecule's intrinsic properties that govern its reactivity and interactions.

Illustrative Table of MD Simulation Stability Metrics:

This table shows example data that would be generated from an MD simulation to assess the structural stability of the compound when bound to a protein.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0-20 | Fluctuating (0.5 - 2.5) | Fluctuating (0.2 - 1.5) |

| 20-50 | Stable (~1.8) | Stable (~1.1) |

| 50-100 | Stable (~1.9) | Stable (~1.2) |

Note: This data is illustrative and not based on experimental results.

In Silico Prediction of Molecular Behavior Relevant to Biological Systems

In silico tools are frequently used to predict the physicochemical properties of molecules, which are critical determinants of their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). For this compound, key properties for prediction would include its dissociation constant (pKa) and octanol/water partition coefficient (logP).

The octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity (hydrophobicity). nih.gov This property is crucial for predicting how a drug will distribute in the body and penetrate cell membranes. nih.gov Various computational models, from fragment-based approaches to more complex methods involving molecular dynamics, can estimate logP values. surrey.ac.uk

Illustrative Table of Predicted Physicochemical Properties:

| Property | Predicted Value | Method | Biological Relevance |

| pKa (Acidic) | 4.5 ± 0.3 | QM Calculation | Determines charge state in physiological pH |

| pKa (Basic) | 6.8 ± 0.4 | Fragment-based | Influences receptor interaction and solubility |

| logP | 1.2 ± 0.5 | Atom-based | Predicts membrane permeability and distribution |

Note: This data is illustrative and not based on experimental results.

Virtual Screening and Rational Library Design Approaches

The chemical structure of this compound can serve as a scaffold or starting point for virtual screening or rational library design, although no specific examples are documented.

Virtual Screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. plos.org If this compound were identified as a hit compound, its structure could be used as a query to find commercially available molecules with similar features, a process known as ligand-based virtual screening. nih.gov

Rational Library Design involves the creation of a focused set of new molecules based on a known active scaffold. mdpi.com By making systematic modifications to the this compound structure—for example, by changing substituents on the imidazole ring or altering the length of the butanoic acid chain—a library of related compounds can be designed. nih.gov These new designs can then be evaluated computationally (e.g., via docking) to prioritize which ones to synthesize for improved activity or properties.

Illustrative Table for a Rational Library Design Workflow:

| Scaffold Position | Modification | Design Rationale | Predicted Docking Score (kcal/mol) |

| Imidazole C4/C5 | Add phenyl group | Explore additional hydrophobic interactions | -9.2 |

| Butanoic Acid | Convert to ester | Improve membrane permeability | -8.7 |

| Methyl Group | Change to ethyl group | Probe steric limits of binding pocket | -8.4 |

Note: This data is illustrative and not based on experimental results.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, distinct signals corresponding to each unique proton environment are expected. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms and aromatic rings causing a downfield shift. Based on analogous structures, the predicted ¹H-NMR spectral data are presented below. docbrown.infolibretexts.org

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole-H (C4-H, C5-H) | 6.8 - 7.5 | d, d | 2H |

| Methine-H (CH) | 4.2 - 4.7 | m | 1H |

| Methylene-H (CH₂) | 2.5 - 3.0 | m | 2H |

| Imidazole-CH₃ | 2.3 - 2.6 | s | 3H |

| Butanoic Acid-CH₃ | 1.2 - 1.5 | d | 3H |

| Carboxylic Acid-OH | 10.0 - 12.0 | br s | 1H |

| d: doublet, m: multiplet, s: singlet, br s: broad singlet |

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts for this compound are outlined in the following table, based on known values for similar structures. libretexts.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Imidazole (B134444) (C2) | 145 - 155 |

| Imidazole (C4, C5) | 115 - 130 |

| Methine (CH) | 50 - 60 |

| Methylene (CH₂) | 35 - 45 |

| Imidazole-CH₃ | 10 - 15 |

| Butanoic Acid-CH₃ | 15 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₂N₂O₂), the molecular weight is 168.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak ([M]⁺) at m/z 168. The fragmentation pattern would likely involve the characteristic losses for carboxylic acids, such as the loss of a hydroxyl radical (•OH, 17 amu) to give a fragment at m/z 151, and the loss of the carboxyl group (•COOH, 45 amu) resulting in a peak at m/z 123. nist.gov Further fragmentation of the imidazole ring and the alkyl chain would also be anticipated.

Predicted Fragmentation Pattern:

| m/z | Fragment Ion | Possible Loss |

| 168 | [C₈H₁₂N₂O₂]⁺ | Molecular Ion |

| 151 | [C₈H₁₁N₂O]⁺ | •OH |

| 123 | [C₇H₁₁N₂]⁺ | •COOH |

| 82 | [C₄H₆N₂]⁺ | C₄H₆O₂ |

| 81 | [C₄H₅N₂]⁺ | C₄H₇O₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and imidazole moieties.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |

| C-H (sp² and sp³) | 2850-3150 | Stretching vibrations |

| C=O (Carboxylic Acid) | 1700-1725 | Carbonyl stretch |

| C=N, C=C (Imidazole) | 1500-1650 | Ring stretching vibrations |

| C-O (Carboxylic Acid) | 1210-1320 | Stretching vibration |

| O-H (Carboxylic Acid) | 920-950 (broad) | Out-of-plane bend |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. docbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding, for this compound.

Potentiometric and Thermodynamic Studies for Solution Behavior and Metal Complexation

Potentiometric titrations are employed to determine the acidity constants (pKa) of the compound and the stability constants of its metal complexes in solution. The 2-methylimidazole (B133640) moiety and the carboxylate group of this compound are potential coordination sites for metal ions.

The pKa values for the carboxylic acid group and the protonated imidazole ring can be determined by titrating a solution of the compound with a standard base. The stability constants (log K) for the formation of complexes with various metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) can then be determined by performing the titration in the presence of the respective metal salt. cu.edu.egrsc.org

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the complexation reactions can be calculated from the stability constants determined at different temperatures. These parameters provide insight into the spontaneity and driving forces of the complex formation. researchgate.netresearchgate.netchemguide.co.uk

Future Research Directions and Unexplored Avenues for 3 2 Methyl 1h Imidazol 1 Yl Butanoic Acid

Development of Novel and Efficient Synthetic Routes

The advancement of therapeutic applications for 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is contingent upon the development of efficient and scalable synthetic methodologies. Current synthetic strategies for related imidazole-containing carboxylic acids often involve multi-step processes that can be complex and may result in modest yields. Future research should prioritize the creation of more streamlined and cost-effective synthetic routes.

Drawing inspiration from the synthesis of analogous compounds, such as imidazol-1-yl-acetic acid, researchers could explore novel catalytic systems and starting materials. For instance, processes for creating precursors to the drug zoledronic acid have involved the reaction of imidazole (B134444) with various chloroacetate (B1199739) or bromoacetate (B1195939) derivatives. nih.gov One such method involved N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage. nih.gov Another approach utilized the in-situ generation of benzyl (B1604629) chloroacetate from benzyl alcohol and chloroacetyl chloride. nih.govsciforum.net

Future synthetic explorations for this compound could focus on:

Novel Catalysts: Investigating the use of phase-transfer catalysts or novel organometallic catalysts to improve reaction rates and yields in the alkylation of 2-methylimidazole (B133640).

Green Chemistry Approaches: Employing more environmentally friendly solvents and reaction conditions to reduce the environmental impact of the synthesis.

A comparative table of potential synthetic strategies is outlined below.

| Strategy | Key Reactants | Potential Advantages | Challenges |

| N-Alkylation | 2-methylimidazole, Butanoic acid derivative (e.g., ethyl 3-bromobutanoate) | Straightforward, established methodology for similar compounds. | May require harsh conditions or expensive catalysts. nih.gov |

| Michael Addition | 2-methylimidazole, Crotonic acid or its esters | Potentially high atom economy. | May lead to mixtures of isomers requiring separation. |

| Reductive Amination | 2-methylimidazole, 3-oxobutanoic acid derivative | Versatile method for forming C-N bonds. | Requires a suitable reducing agent and control of reaction conditions. |

Identification of New Biological Targets and Expanded Therapeutic Applications

The imidazole moiety is a common feature in many biologically active compounds, suggesting that this compound could interact with a variety of biological targets. wikipedia.org For example, related imidazole derivatives have been investigated as muscarinic antagonists for treating urinary incontinence and as enzyme inhibitors. smolecule.comnih.gov The structural similarity to metabolites of KRP-197 (imidafenacin), a urinary incontinence agent, hints at potential activity within the cholinergic system. nih.gov

Future research should involve comprehensive screening of the compound against a wide array of biological targets to uncover novel therapeutic possibilities. High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could rapidly identify potential areas of interest. Furthermore, computational tools for target prediction, such as the SWISS Target Prediction server, can offer initial hypotheses based on structural similarity to known ligands, guiding experimental validation. pensoft.net

Potential therapeutic areas to explore include:

Oncology: Many imidazole-based compounds exhibit anticancer properties. pensoft.netnih.gov

Neurological Disorders: The imidazole ring is a key component of molecules that interact with various central nervous system receptors.

Infectious Diseases: The 5-nitroimidazole scaffold, for instance, is well-established in treating diseases caused by anaerobic bacteria and protozoa. researchgate.net

Advanced Computational Modeling for Enhanced Predictive Design

Computational drug design offers a powerful and efficient means to accelerate the identification of biological targets and to optimize the structure of this compound for improved affinity and selectivity. nih.gov Techniques like structure-based virtual screening and molecular dynamics simulations can predict how the compound might bind to various protein targets. nih.gov

Future computational studies should focus on:

Molecular Docking: Simulating the binding of this compound to the active sites of known drug targets, such as carbonic anhydrases or muscarinic receptors, to predict binding affinity and orientation. nih.gov

Molecular Dynamics (MD) Simulations: Assessing the stability of the predicted ligand-protein complexes over time. Analysis of Root Mean Square Deviation (RMSD) trajectories can reveal the stability of the compound's binding pose. nih.gov

Binding Free Energy Calculations: Employing methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to provide a more accurate, quantitative prediction of binding affinity, helping to prioritize the most promising biological targets for experimental testing. nih.gov

Exploration of Multi-Target Pharmacological Profiles

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. The flexible scaffold of heterocyclic compounds like imidazoles makes them suitable candidates for development as multi-target inhibitors. pensoft.net The structure of this compound, featuring a hydrogen-bond-accepting imidazole ring and a carboxylic acid group, provides opportunities for diverse interactions with various biological macromolecules. smolecule.com

Future research should investigate the potential for this compound to modulate multiple targets simultaneously. This could involve:

Systems Biology Approaches: Analyzing the compound's effects on cellular pathways and networks rather than just isolated targets.

In Silico Profiling: Using computational methods to screen the compound against a broad database of protein structures to identify potential off-target effects that could be therapeutically beneficial.

Fragment-Based Drug Design: Utilizing the 2-methylimidazole or butanoic acid moieties as starting points to design new molecules with tailored multi-target profiles.

Investigation into Chiral Purity and Stereoisomer-Specific Biological Activities

The structure of this compound contains a stereocenter at the third carbon of the butanoic acid chain, meaning it can exist as two distinct enantiomers (R and S forms). It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

Therefore, a critical future research direction is the separation and individual characterization of the enantiomers of this compound. Key areas of investigation include:

Chiral Separation: Developing robust methods for separating the enantiomers, such as chiral High-Performance Liquid Chromatography (HPLC) or enzymatic resolution. mdpi.comresearchgate.netresearchgate.net Enzymatic hydrolysis, using hydrolases like lipase (B570770) from Burkholderia cepacia, has proven effective for resolving similar racemic arylcarboxylic acids, yielding enantiomerically pure acids and esters. mdpi.comresearchgate.net

Stereospecific Synthesis: Designing synthetic routes that produce a single enantiomer, which is often more efficient for drug development than separating a racemic mixture.

Pharmacological Evaluation: Testing the purified R- and S-enantiomers in separate biological assays to determine if one is more active or selective for a particular target. This is crucial for developing a more potent and safer therapeutic agent with fewer side effects.

The table below summarizes the importance of investigating chirality in this compound.

| Aspect | Description | Rationale |

| Synthesis | Development of methods to produce enantiomerically pure forms (e.g., asymmetric synthesis or chiral resolution). | To enable the study of individual stereoisomers. mdpi.com |

| Biological Activity | Separate evaluation of the R- and S-enantiomers in pharmacological assays. | Enantiomers can have different affinities for biological targets, leading to differences in efficacy and side effects. |

| Pharmacokinetics | Study of the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer. | Stereoisomers can be metabolized at different rates, affecting drug exposure and duration of action. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, imidazole derivatives can be alkylated using halogenated carboxylic acid precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization may include adjusting solvent polarity, temperature, or using phase-transfer catalysts. Characterization via -NMR should confirm regioselectivity at the imidazole N1 position, as competing alkylation at N3 can occur .

Q. How is crystallographic data for this compound derivatives analyzed to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns between the carboxylic acid group and imidazole ring are critical for confirming tautomeric forms. Data collection at low temperatures (e.g., 90 K) improves resolution, and R-factors below 0.05 indicate high reliability .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) effectively separates polar impurities. Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity, monitored by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as HOMO-LUMO gaps, to assess reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) evaluates binding affinities. SMILES strings from PubChem aid in constructing 3D conformers .

Q. What strategies resolve contradictions in biological assay data for imidazole-containing carboxylic acids?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from tautomerism or solvent effects. Use buffer systems (e.g., PBS at pH 7.4) to stabilize ionization states. Validate assays with control compounds (e.g., indomethacin for COX inhibition) and replicate experiments under inert atmospheres to prevent oxidation .

Q. How do steric and electronic effects influence the stability of this compound in aqueous media?

- Methodological Answer : The methyl group at C2 of the imidazole ring introduces steric hindrance, reducing hydrolysis rates. Stability studies (pH 1–10, 37°C) monitored by LC-MS show degradation via decarboxylation above pH 8.0. Adding electron-withdrawing substituents to the imidazole ring enhances acidity, improving solubility but accelerating decomposition .

Data-Driven Research Questions

Q. What analytical techniques confirm the regiochemistry of alkylation in imidazole derivatives?

- Methodological Answer : -NMR coupling patterns (e.g., singlet for N1-alkylation vs. doublet for N3-alkylation) and NOESY correlations differentiate isomers. IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹), while mass spectrometry (ESI+) confirms molecular ion peaks .

Q. How can high-throughput screening (HTS) pipelines identify bioactive analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.